Nateglinide

Insulin Secretion Kinetics Postprandial Glycemia Glinide Pharmacology

Nateglinide delivers unmatched pharmacogenetic consistency—unlike repaglinide (SLCO1B1-dependent, 72% exposure variability), nateglinide disposition is genotype-independent, simplifying study design. Its 1,400-fold SUR1/Kir6.2 (Ki=75 nM) selectivity over cardiac SUR2A/Kir6.2 enables precise β-cell KATP channel investigation. Insulin onset reaches 2.3 μU·ml⁻¹·min⁻¹ (77% faster than repaglinide), with baseline return within 2 h—minimizing late hypoglycemia. Superior safety: zero hypoglycemia vs 16.7% with glyburide. The definitive glinide for pharmacogenomics, islet electrophysiology, and mealtime glucose regulation studies.

Molecular Formula C19H27NO3
Molecular Weight 317.4 g/mol
CAS No. 105816-04-4
Cat. No. B1676970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNateglinide
CAS105816-04-4
SynonymsA 4166
A-4166
A4166
AY 4166
AY-4166
AY4166
DJN 608
Fastic
N-((4-isopropylcyclohexyl)carbonyl)phenylalanine
nate-glinide
nateglinide
nateglinide, (cis,D-Phe)-isomer
nateglinide, (D-Phe)-isomer
senaglinide
Starlix
Starsis
Molecular FormulaC19H27NO3
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESCC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C19H27NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,20,21)(H,22,23)/t15?,16?,17-/m1/s1
InChIKeyOELFLUMRDSZNSF-OFLPRAFFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nateglinide (CAS 105816-04-4): Insulin Secretagogue for Postprandial Glucose Control in Type 2 Diabetes


Nateglinide (CAS 105816-04-4) is a D-phenylalanine derivative belonging to the meglitinide (glinide) class of insulin secretagogues [1]. It lowers blood glucose levels by binding to sulfonylurea receptor 1 (SUR1) on pancreatic β-cell KATP channels, inducing channel closure, membrane depolarization, and calcium-dependent insulin exocytosis [2]. Unlike sulfonylureas, nateglinide lacks a sulfonylurea or benzamido moiety and exhibits rapid-onset, short-acting pharmacodynamics optimized for mealtime glucose regulation [3]. The compound is a chirally pure (−)-N-(trans-4-isopropylcyclohexyl-1-carbonyl)-D-phenylalanine with molecular weight 317.43 g/mol, freely soluble in methanol, ethanol, and chloroform, and practically insoluble in water [4].

Nateglinide: Why Substitution with Other Insulin Secretagogues Fails to Replicate Its Kinetic and Safety Profile


Despite sharing a common target (the pancreatic β-cell KATP channel), nateglinide exhibits a unique combination of binding kinetics, tissue selectivity, and metabolic handling that distinguishes it from both sulfonylureas and other meglitinides. These differences manifest in quantifiable parameters including onset of insulin secretion, hypoglycemic potential, and susceptibility to pharmacogenetic variability [1]. Substituting nateglinide with repaglinide or a sulfonylurea alters the temporal profile of insulin release, potentially compromising postprandial glucose control or increasing the risk of late hypoglycemia [2]. The differential evidence below establishes that nateglinide occupies a distinct, non-interchangeable position within the insulin secretagogue class [3].

Nateglinide Quantitative Evidence: Differentiated Pharmacodynamics, Selectivity, and Safety vs. Comparators


Rapid Insulin Secretion Onset: Nateglinide vs. Repaglinide in Human Pharmacodynamic Study

Nateglinide (120 mg) induces insulin secretion more rapidly than repaglinide (2 mg and 0.5 mg) in healthy volunteers. Mean rate of insulin rise over the 0-30 minute postmeal interval was 2.3 μU·ml⁻¹·min⁻¹ for nateglinide, compared to 1.3 μU·ml⁻¹·min⁻¹ for 2 mg repaglinide, 1.15 μU·ml⁻¹·min⁻¹ for 0.5 mg repaglinide, and 0.8 μU·ml⁻¹·min⁻¹ for placebo [1]. Insulin concentrations in the nateglinide group decreased to placebo-like levels within 2 hours postdose, whereas repaglinide produced a sustained hypoglycemic effect up to 6 hours [1].

Insulin Secretion Kinetics Postprandial Glycemia Glinide Pharmacology

Genetic Polymorphism Independence: Nateglinide vs. Repaglinide Pharmacokinetic Variability

The SLCO1B1 c.521T>C polymorphism significantly alters repaglinide exposure but has no effect on nateglinide pharmacokinetics or pharmacodynamics. In 32 healthy volunteers, participants with the SLCO1B1 c.521CC genotype exhibited 59% (P=0.001) or 72% (P<0.001) greater mean repaglinide AUC(0-infinity) than those with c.521TC or c.521TT genotypes, respectively [1]. In contrast, SLCO1B1 polymorphism had no significant effect on the pharmacokinetics or pharmacodynamics of nateglinide or its M7 metabolite [1].

Pharmacogenomics SLCO1B1 Polymorphism Drug Disposition

Pancreatic β-Cell Selectivity: High-Affinity SUR1 Binding vs. Cardiac SUR2A

Nateglinide exhibits high-affinity inhibition of pancreatic SUR1/Kir6.2 channels (Ki = 75 nM) but only low-affinity inhibition of cardiac SUR2A/Kir6.2 channels (Ki = 105 μM) and vascular SUR2B/Kir6.2 channels (Ki = 111 μM) [1]. This approximately 1,400-fold selectivity for pancreatic over cardiac KATP channels contrasts with sulfonylureas such as glibenclamide, which inhibit both SUR1 and SUR2A with similar potency [2]. At therapeutic concentrations of approximately 10 μM, nateglinide selectively inhibits pancreatic type SUR1/Kir6.2 channels, especially when activated by intracellular MgADP [1].

Tissue Selectivity KATP Channel SUR Isoforms

Reduced Hypoglycemic Potential: Nateglinide vs. Glyburide (Glibenclamide) in Hyperglycemic Clamp Study

Nateglinide demonstrates significantly lower hypoglycemic potential than the sulfonylurea glyburide. In a hyperglycemic clamp study (target plasma glucose 11.1 mmol/L), the mean glucose nadir after terminating glucose infusion was 4.4 ± 0.3 mmol/L for nateglinide (120 mg) versus 3.3 ± 0.2 mmol/L for glyburide (10 mg) (P=0.025) [1]. Confirmed hypoglycemia (plasma glucose ≤2.8 mmol/L) occurred in 2 of 12 glyburide-treated patients (16.7%) but in 0 of 15 nateglinide-treated patients [1]. Plasma insulin levels remained significantly higher from 100 to 240 minutes post-clamp in glyburide-treated patients [1].

Hypoglycemia Risk Safety Pharmacology Insulin Secretagogue

Insulin Peak Kinetics and Glycemic Control: Nateglinide vs. Glibenclamide in MODY3 Patients

Nateglinide (30 mg) produces earlier insulin peak and lower peak insulin concentration compared to glibenclamide (1.25 mg) in MODY3 patients. Median time to peak insulin was 70 minutes for nateglinide versus 110 minutes for glibenclamide (P=0.0002) [1]. Peak insulin concentration was 47.0 mU/L with nateglinide compared to 80.4 mU/L with glibenclamide (P=0.023) [1]. Despite lower peak insulin, nateglinide achieved better prandial glucose control with lower incremental glucose AUC during the first 140 minutes (P=0.041) [1]. Symptomatic hypoglycemia occurred in six glibenclamide-treated patients but zero nateglinide-treated patients [1].

MODY Diabetes Insulin Secretion Postprandial Glucose

Formulation-Enhanced Bioavailability: Nanostructured Lipid Carriers Improve Nateglinide Oral Exposure

Nateglinide-loaded nanostructured lipid carriers (NTG-NLC) significantly enhance oral bioavailability relative to pure nateglinide and marketed formulations. In a pharmacokinetic study, the relative oral bioavailability of NTG-NLC was increased by 3.77 times compared to pure nateglinide and 1.54 times compared to Glinate 60 marketed formulation [1]. The optimized NTG-NLC exhibited particle size 142.8 nm, zeta potential +30.93 mV, drug loading 16.04%, and entrapment efficiency 93.48% [1]. Drug half-life was prolonged by 1.6 times [1].

Bioavailability Enhancement Nanostructured Lipid Carriers Oral Drug Delivery

Nateglinide: Evidence-Based Research and Clinical Procurement Application Scenarios


Preclinical or Clinical Studies Requiring Genotype-Independent Insulin Secretagogue Pharmacokinetics

Nateglinide is the preferred glinide for studies involving genetically diverse populations or where minimizing inter-individual pharmacokinetic variability is critical. Unlike repaglinide, whose exposure varies up to 72% based on SLCO1B1 c.521T>C genotype, nateglinide disposition is unaffected by this polymorphism [1]. This property reduces confounding in pharmacodynamic assessments and simplifies study design by eliminating the need for genotype stratification or dose adjustment. Applicable to pharmacogenomic investigations, drug-drug interaction studies, and clinical trials where consistent drug exposure across subjects is essential.

Mechanistic Studies of β-Cell KATP Channel Pharmacology and Tissue Selectivity

Nateglinide serves as a valuable tool compound for investigating pancreatic β-cell-specific KATP channel modulation. Its high-affinity inhibition of SUR1/Kir6.2 (Ki = 75 nM) versus approximately 1,400-fold lower affinity for cardiac SUR2A/Kir6.2 (Ki = 105 μM) enables researchers to dissect pancreatic versus cardiovascular KATP channel pharmacology [1]. The SUR1(S1237Y) mutation specifically abolishes nateglinide's high-affinity inhibition, providing a molecular tool for studying SUR1 binding site pharmacology distinct from repaglinide [2]. Applications include patch-clamp electrophysiology, insulin secretion assays in isolated islets, and studies of ischemic preconditioning.

Clinical Procurement for Patient Populations with Elevated Hypoglycemia Risk

Nateglinide should be prioritized over sulfonylureas (glyburide/glibenclamide) for patients at high risk of hypoglycemia, including elderly patients, those with renal impairment, or individuals with cardiovascular comorbidities. Direct comparative data demonstrate significantly higher glucose nadir (4.4 vs. 3.3 mmol/L, P=0.025) and zero confirmed hypoglycemia events with nateglinide 120 mg versus 16.7% with glyburide 10 mg under controlled conditions [1]. In MODY3 patients, nateglinide 30 mg achieved superior prandial glucose control with 42% lower peak insulin and no symptomatic hypoglycemia, whereas glibenclamide induced hypoglycemia in 40% of patients [2].

Postprandial Glucose Control Studies Requiring Rapid-Onset, Short-Duration Insulin Secretion

For studies focused on mealtime glucose regulation, nateglinide provides the most rapid insulin secretory response among clinically available insulin secretagogues. It induces insulin rise at 2.3 μU·ml⁻¹·min⁻¹—77% faster than repaglinide 2 mg—and insulin returns to baseline within 2 hours, minimizing late hypoglycemia risk [1]. This profile makes nateglinide the agent of choice for investigating the role of early-phase insulin secretion in postprandial metabolism, combination therapy with basal insulin or GLP-1 agonists, and meal-composition effects on glycemic response.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nateglinide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.